![molecular formula C12H22O4 B13911284 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane CAS No. 727986-30-3](/img/structure/B13911284.png)
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane is a chemical compound with a complex structure that includes multiple ethoxy groups and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane typically involves the reaction of prop-2-en-1-ol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the desired compound. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of high-purity reactants and optimized reaction conditions is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1-azido-2-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethoxy}ethane: Similar structure but contains an azido group instead of an oxane ring.
2-[2-(prop-2-ynyloxy)ethoxy]ethanol: Contains a prop-2-ynyloxy group instead of a prop-2-en-1-yloxy group.
Octaethylene glycol: Similar ethoxy chain structure but lacks the prop-2-en-1-yloxy group.
Properties
CAS No. |
727986-30-3 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-2-6-13-8-9-14-10-11-16-12-5-3-4-7-15-12/h2,12H,1,3-11H2 |
InChI Key |
JWLPCUGPIDRGEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
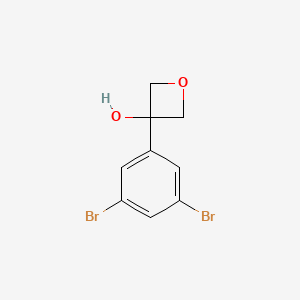
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)
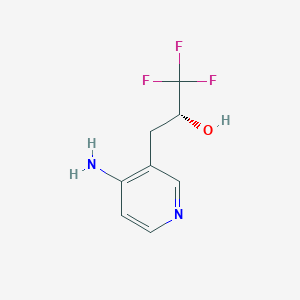

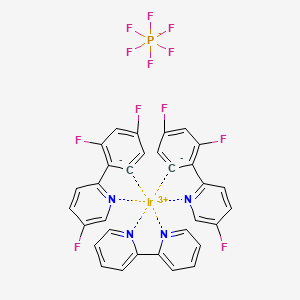
![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
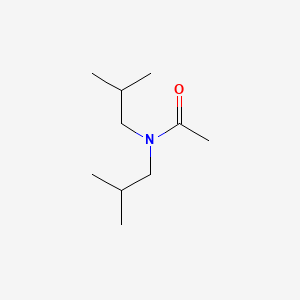
![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
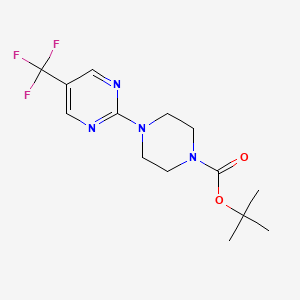
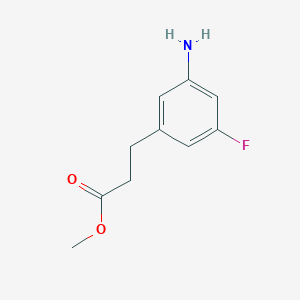
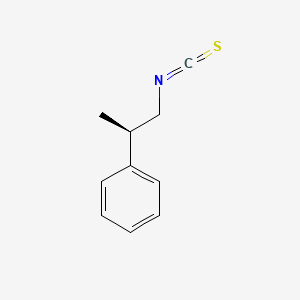
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
